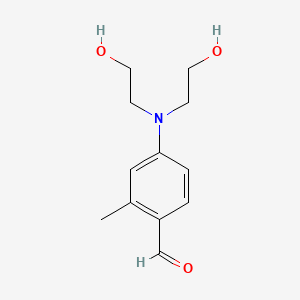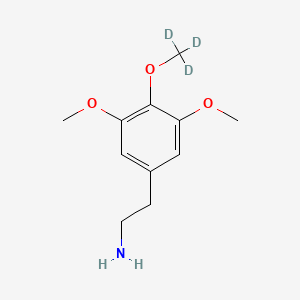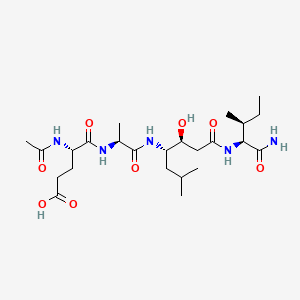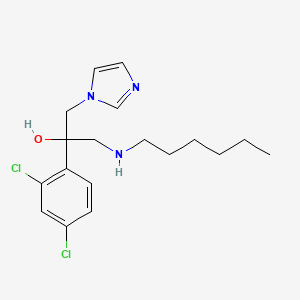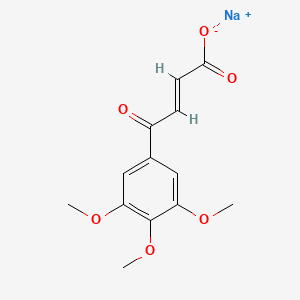
Sodium (E)-4-oxo-4-(3,4,5-trimethoxyphenyl)-2-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baxitozine sodium involves several steps:
Initial Reaction: Glyoxylic acid (29.6 g, 50% by weight) is heated in water under reduced pressure until 80% of the water is eliminated. After cooling, 3,4,5-trimethoxy acetophenone (84.1 g) is introduced into the reaction mixture.
Intermediate Formation: After cooling, 120 ml of water containing sodium carbonate (11.6 g) and ether are introduced. The aqueous phase is decanted and washed with ether, then acidified to pH 1 with 50% hydrochloric acid.
Final Product: The intermediate product (15.8 g) is heated with acetic acid (20 ml) and concentrated hydrochloric acid (20 ml) under reflux for 2.5 hours.
Industrial Production Methods
Industrial production of Baxitozine sodium follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Baxitozine sodium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Baxitozine sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on histamine receptors and cellular processes.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Baxitozine sodium exerts its effects by antagonizing histamine H2 receptors, thereby inhibiting acid secretion in the stomach. This action helps protect the gastric mucosa and prevent ulcer formation . The molecular targets include histamine receptors, and the pathways involved are related to the regulation of gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist with similar antisecretory properties.
Ranitidine: Known for its antiulcer activity and inhibition of gastric acid secretion.
Famotidine: A potent H2 receptor antagonist with a longer duration of action compared to Baxitozine sodium.
Uniqueness
Baxitozine sodium is unique due to its specific chemical structure, which provides a distinct profile of cytoprotective and antiulcer activities. Its ability to inhibit acid secretion stimulated by histamine or pentagastrin, while being inactive against carbachol, sets it apart from other similar compounds .
Properties
CAS No. |
84386-13-0 |
|---|---|
Molecular Formula |
C13H13NaO6 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
sodium;(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C13H14O6.Na/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;/h4-7H,1-3H3,(H,15,16);/q;+1/p-1/b5-4+; |
InChI Key |
ZWFAHYAMJGHWCS-FXRZFVDSSA-M |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


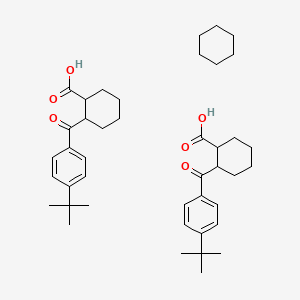
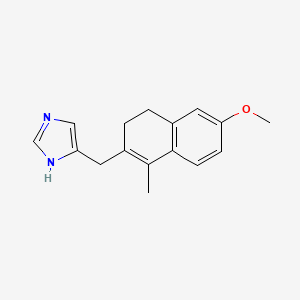

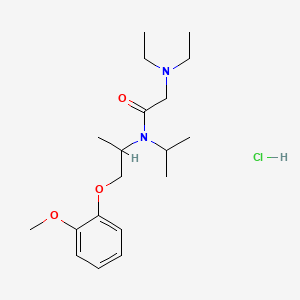

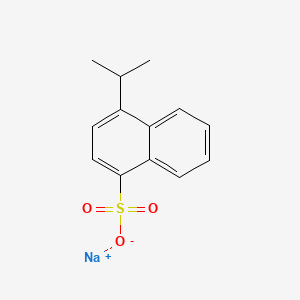
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

